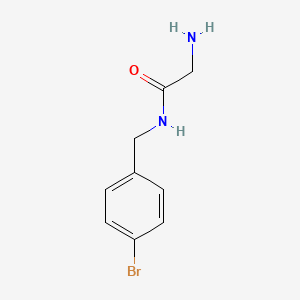

2-Amino-N-(4-bromo-benzyl)-acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being 2-amino-N-[(4-bromophenyl)methyl]acetamide. This nomenclature precisely describes the molecular architecture, indicating the presence of an amino group at the second carbon position of the acetamide backbone, with the nitrogen atom substituted by a 4-bromobenzyl moiety. The compound is registered under Chemical Abstracts Service number 1249577-42-1, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₉H₁₁BrN₂O represents the elemental composition, with a calculated molecular weight of 243.10044 daltons. Alternative systematic names include N-(4-bromobenzyl)glycinamide, reflecting its derivation from glycine, and the more descriptive 2-amino-N-[(4-bromophenyl)methyl]acetamide. The compound belongs to the broader class of substituted acetamides and specifically represents a brominated benzyl derivative with primary amino functionality.

The systematic identification is further supported by its classification as both an organic amide and a halogenated aromatic compound. The presence of the bromine substituent at the para position of the benzyl ring significantly influences the compound's electronic properties and chemical reactivity. The MDL number MFCD14647711 provides additional cataloging information for chemical databases and inventory systems.

Molecular Geometry Optimization through Computational Modeling

Computational investigations of this compound have employed density functional theory methodologies to elucidate optimal molecular geometries and electronic structures. These studies utilize basis sets such as B3LYP/cc-pVDZ for geometry optimization, providing detailed insights into bond lengths, angles, and conformational preferences. The computational approaches have revealed that the molecule adopts a conformation that minimizes steric interactions while maximizing favorable electronic interactions between functional groups.

The molecular geometry optimization studies indicate that the bromine atom at the para position of the benzyl ring influences the overall electronic distribution throughout the molecule. The C-Br bond length in the optimized structure aligns with typical aromatic carbon-bromine bond distances, while the acetamide portion maintains characteristic geometric parameters. The amino group orientation is governed by both intramolecular hydrogen bonding possibilities and minimization of electrostatic repulsions.

Frontier molecular orbital analysis conducted through computational modeling reveals important information about the compound's electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides insights into the molecule's chemical reactivity and potential for electronic transitions. These calculations demonstrate that the bromine substituent significantly affects the orbital energies and distribution patterns compared to non-halogenated analogs.

The computational studies also examine solvent effects on molecular geometry, particularly in polar and non-polar environments. These investigations show that different solvents can influence the preferred conformations through specific interactions with the amino group and the aromatic system. The results provide valuable information for understanding the compound's behavior in various chemical environments and reaction conditions.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound represents a critical aspect of its structural chemistry, with implications for both stability and reactivity. Computational studies have identified multiple potential tautomeric forms, including the amino-amide form and alternative imino-enol structures. The relative stabilities of these tautomers depend significantly on environmental factors such as solvent polarity, pH, and temperature.

Research has demonstrated that glycinamide derivatives, including brominated analogs, exhibit solvent-dependent tautomeric preferences. In polar solvents such as dimethyl sulfoxide, the amino-amide form typically predominates due to favorable solvation of the amino group. Conversely, in less polar environments, alternative tautomeric forms may become more accessible through intramolecular hydrogen bonding interactions.

The tautomerization process involves proton transfer mechanisms that have been extensively studied using density functional theory calculations. These investigations reveal that the energy barriers for tautomeric interconversion are generally low, suggesting rapid equilibration between forms under physiological conditions. The presence of the 4-bromobenzyl substituent affects the electronic distribution and consequently influences the relative stabilities of different tautomeric species.

Nuclear magnetic resonance spectroscopy provides experimental evidence for tautomeric equilibria in solution. The chemical shifts and coupling patterns observed in both proton and carbon-13 nuclear magnetic resonance spectra reflect the dynamic exchange between tautomeric forms. Temperature-dependent nuclear magnetic resonance studies can provide kinetic information about tautomerization rates and activation energies for the interconversion processes.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

Proton nuclear magnetic resonance spectroscopy of this compound reveals characteristic signal patterns that confirm the molecular structure and provide information about conformational behavior. The benzyl protons appear as a characteristic multiplet in the aromatic region, typically around 7.0-7.5 parts per million, with the bromine substituent causing slight downfield shifts compared to unsubstituted analogs. The benzylic methylene protons appear as a singlet around 4.5 parts per million, while the amino group protons show variable chemical shifts depending on solvent and concentration due to hydrogen bonding effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom in the molecule. The aromatic carbons display characteristic chemical shifts between 120-140 parts per million, with the carbon bearing the bromine substituent appearing at approximately 121 parts per million due to the heavy atom effect. The carbonyl carbon of the acetamide group typically resonates around 170 parts per million, consistent with amide functionality. The benzylic and amino-bearing carbons appear in the aliphatic region with chemical shifts influenced by their proximity to electronegative heteroatoms.

Fourier-transform infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups. The amino group exhibits characteristic N-H stretching vibrations in the 3300-3500 wavenumber region, often appearing as multiple bands due to symmetric and asymmetric stretching modes. The carbonyl group of the acetamide shows a strong absorption around 1650-1680 wavenumbers, typical of amide C=O stretching. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while the aromatic C=C stretching modes are observed in the 1400-1600 wavenumber region.

Ultraviolet-visible spectroscopy provides information about electronic transitions within the molecule. The brominated aromatic system exhibits characteristic absorption bands in the ultraviolet region, with the bromine substituent causing bathochromic shifts compared to unsubstituted analogs. The absorption maxima typically occur around 240-280 nanometers, corresponding to π→π* transitions within the aromatic system. The acetamide chromophore contributes additional absorption features, particularly n→π* transitions associated with the carbonyl group.

X-ray Crystallographic Studies of Related Bromobenzyl Acetamide Derivatives

X-ray crystallographic investigations of related bromobenzyl acetamide compounds provide valuable structural information applicable to understanding this compound. Studies of N-(4-bromophenyl)acetamide have revealed detailed geometric parameters including bond lengths, bond angles, and intermolecular packing arrangements. The crystallographic data show that the C-Br bond length is approximately 1.89 Å, consistent with typical aromatic carbon-bromine bonds, while the acetamide portion maintains standard geometric parameters with C-N bond lengths around 1.35 Å and C=O bond lengths of approximately 1.23 Å.

The crystal packing analysis reveals significant intermolecular hydrogen bonding networks involving the acetamide functionality. N-H···O hydrogen bonds between adjacent molecules create chain-like arrangements with donor-acceptor distances typically ranging from 2.8-3.0 Å. These hydrogen bonding interactions contribute significantly to crystal stability and influence melting points and solubility characteristics. The bromine atoms participate in weaker halogen bonding interactions that further stabilize the crystal lattice.

Polymorphism studies of related compounds demonstrate that different crystalline forms can exist depending on crystallization conditions. Temperature-dependent crystallographic studies have identified multiple polymorphs with distinct space groups and unit cell parameters. The monoclinic space group P21/c represents one commonly observed crystal system for brominated acetamide derivatives, while orthorhombic arrangements have also been documented.

The crystallographic investigations also provide insights into molecular conformation in the solid state. Torsion angles between the aromatic ring and the acetamide plane vary depending on crystal packing forces and intermolecular interactions. These structural parameters complement computational geometry optimization studies and provide experimental validation of theoretical predictions. The combined crystallographic and computational data create a comprehensive understanding of the three-dimensional molecular architecture and its relationship to chemical properties and biological activities.

Properties

IUPAC Name |

2-amino-N-[(4-bromophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLAOJKDINCIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2-Amino Acetamide with 4-Bromo-Benzyl Derivatives

One common approach is the acylation of 2-amino acetamide with 4-bromo-benzyl chloride or similar electrophiles under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the benzyl halide, forming the amide linkage.

-

- 2-Amino acetamide as the nucleophile.

- 4-Bromo-benzyl chloride as the electrophile.

- Base: Organic bases such as triethylamine or pyridine to scavenge HCl formed during the reaction.

- Solvent: Aprotic solvents like tetrahydrofuran (THF) or ethyl acetate.

- Temperature: Typically room temperature to mild heating (0–40°C).

-

$$

\text{2-Amino acetamide} + \text{4-Bromo-benzyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}

$$ -

- Crystallization from solvents such as hexane or ethyl acetate.

- Filtration and washing to remove impurities.

This method is supported by processes described in patent literature where similar benzyl amide derivatives are synthesized using acylation under basic conditions with pyridine as a base and tetrahydrofuran as solvent.

Bromination and Subsequent Amination Strategy

An alternative approach involves the bromination of benzyl acrylamide derivatives followed by amination to introduce the amino acetamide moiety.

Step 1: Bromination of N-benzyl acrylamide

- Bromination is carried out at low temperatures (0°C to 10°C) using bromine or brominating agents.

- The product is N-benzyl-2,3-dibromopropionamide, isolated by filtration from hydrocarbon solvents such as hexane or toluene.

Step 2: Amination

- The dibromo intermediate undergoes nucleophilic substitution with ammonia or amines to yield amino acetamide derivatives.

- Subsequent purification involves dissolution in ethyl acetate followed by anti-solvent addition (hexane) to precipitate the product.

This method, although more complex, allows for the introduction of the amino group in a controlled manner and is described in detail in patent documentation.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

-

- 1H-NMR and 13C-NMR confirm the formation of amide bonds and the presence of the 4-bromo-benzyl moiety.

- IR spectroscopy shows characteristic amide C=O stretching bands (~1630–1670 cm⁻¹).

- Mass spectrometry confirms molecular weights consistent with the target compound.

-

- Yields range from 60% to 90% depending on the method and purification efficiency.

- Purification by crystallization using anti-solvents enhances purity and facilitates isolation.

-

- Use of pyridine or triethylamine as bases improves reaction rates and yields.

- Aprotic solvents such as THF and ethyl acetate provide suitable media for acylation and substitution reactions.

- Temperature control during bromination is critical to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-bromo-benzyl)-acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The bromine atom in the 4-bromo-benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-Amino-N-(4-bromo-benzyl)-acetamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can be used as a building block for the synthesis of bioactive molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-bromo-benzyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Benzyl Acetamides

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀BrF₂NO)

- Structure : Features a 4-bromophenyl group linked to an acetamide moiety and a 3,4-difluorophenyl substituent.

- Synthesis : Prepared via coupling 4-bromophenylacetic acid with 3,4-difluoroaniline using EDC·HCl and triethylamine in dichloromethane .

- Crystallography : Dihedral angles between aromatic rings (66.4°) and hydrogen-bonding interactions stabilize the crystal lattice .

2-Chloro-N-(4-fluorobenzyl)acetamide (C₉H₈ClFNO)

- Structure : Chloro and fluoro substituents on the acetamide and benzyl groups, respectively.

- Key Differences : Chlorine’s larger atomic radius compared to bromine may alter steric interactions. The fluoro-benzyl group enhances metabolic stability .

2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide (C₈H₇BrF₂N₂O)

- Structure: Bromo and difluoro substitutions on the phenyl ring, with an amino-acetamide chain.

Heterocyclic and Extended-Chain Analogs

2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (C₁₁H₁₀ClN₃OS)

- Structure : Incorporates a thiazole ring with a 4-chlorophenyl substituent.

(S)-2-Amino-N-(3-bromo-benzyl)-propionamide (C₁₀H₁₃BrN₂O)

- Structure : Propionamide chain replaces acetamide, with a 3-bromo-benzyl group.

- Key Differences : Extended alkyl chain may enhance binding to hydrophobic enzyme pockets .

2-[(4-Bromophenyl)amino]-N-(2-cyanoethyl)acetamide (C₁₁H₁₂BrN₃O)

- Structure: Features a cyanoethyl group and a bromophenylamino moiety.

Crystallographic Insights

Antimicrobial Activity

| Compound | Target Microorganism | Inhibitory Zone (mm) | Reference |

|---|---|---|---|

| 2-Amino-N-(4-(4-Cl-phenyl)thiazol-2-yl)acetamide | Aspergillus flavus | 34 |

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* |

|---|---|---|---|

| 2-Amino-N-(4-bromo-benzyl)-acetamide | C₉H₁₀BrN₂O | 257.10 | ~2.1 (est.) |

| 2-Chloro-N-(4-fluorobenzyl)acetamide | C₉H₈ClFNO | 215.62 | ~1.8 |

| 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide | C₁₄H₁₀BrF₂NO | 350.14 | ~3.5 |

*Estimated using fragment-based methods.

Industrial and Patent Landscape

- Trifluoroethyl Analogs: WO 2012/047543 details methods for synthesizing 2-amino-N-(2,2,2-trifluoroethyl)acetamide, highlighting industrial interest in halogenated acetamides for pharmaceuticals .

Biological Activity

2-Amino-N-(4-bromo-benzyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and various case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with acetic anhydride or acetyl chloride. The reaction conditions can be optimized to enhance yield and purity. The compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research has demonstrated that derivatives of acetamides, including this compound, exhibit notable antimicrobial properties. A study evaluated various N-substituted derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for compounds with bromine substitutions. Specifically, the presence of the 4-bromo group enhanced antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition against several bacterial strains .

| Compound | MIC (µM) against Bacteria |

|---|---|

| This compound | 5.64 (S. aureus) |

| Other derivatives | 8.33 (E. coli), 11.29 (S. typhi) |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study assessed its effects on human breast adenocarcinoma cell lines (MCF7). Results indicated that the compound exhibited cytotoxic effects, reducing cell viability significantly compared to control groups . The incorporation of the bromine atom was found to enhance this activity further.

| Cell Line | Viability (%) Post-Treatment |

|---|---|

| MCF7 | 61% at optimal concentration |

Anticonvulsant Activity

In addition to its antibacterial and anticancer properties, derivatives of N-benzyl acetamides have shown anticonvulsant activity in animal models. For instance, studies on related compounds suggest that modifications in the acetamido group can influence seizure protection efficacy in maximal electroshock tests . This suggests that structural variations in compounds like this compound could lead to significant anticonvulsant effects.

Case Studies

- Antimicrobial Efficacy : A comparative study involving various bromo-substituted acetamides highlighted that those with the 4-bromo group had superior activity against both bacterial and fungal strains, indicating a structure-activity relationship where bromination plays a critical role .

- Cytotoxicity Assessment : In a detailed cytotoxicity assay using MCF7 cells, it was found that the introduction of halogen substituents significantly increased the cytotoxic potential of the compound compared to non-halogenated analogs .

- Anticonvulsant Properties : Research into related compounds demonstrated that certain N-benzyl derivatives provided substantial protection against induced seizures in rodent models, suggesting that similar mechanisms may apply to this compound .

Q & A

Q. What are the common synthetic routes for 2-Amino-N-(4-bromo-benzyl)-acetamide, and what reagents are typically involved?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A representative method involves reacting 4-bromobenzylamine with 2-chloroacetamide derivatives in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane. Purification is achieved through solvent extraction and crystallization . Alternative routes may use nucleophilic substitution of chloro or bromo intermediates under controlled pH and temperature .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the acetamide backbone and bromobenzyl substitution pattern. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks .

Q. What are the primary functional groups influencing the compound’s reactivity?

The amino group (-NH₂) participates in hydrogen bonding and nucleophilic reactions, while the acetamide moiety (-N-C=O) enables hydrolysis or condensation. The 4-bromo-benzyl group directs electrophilic aromatic substitution (e.g., bromine replacement) and impacts lipophilicity .

Q. How does the bromine substituent affect the compound’s physicochemical properties?

Bromine increases molecular weight and hydrophobicity, enhancing membrane permeability. It also polarizes the benzyl ring, making it susceptible to Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions .

Q. What biological activities have been explored for structurally related acetamide derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, N-(4-bromo-3-methylphenyl)acetamide derivatives inhibit bacterial aminoacyl-tRNA synthetases, while others disrupt cancer cell proliferation via kinase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

- Temperature : Maintaining 273–298 K minimizes side reactions during coupling .

- Solvent : Dichloromethane or DMF enhances solubility of intermediates.

- Catalysts : EDC with HOBt (hydroxybenzotriazole) reduces racemization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., kinases, tRNA synthetases). Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity, while MD simulations assess stability in aqueous environments .

Q. How can crystallographic data resolve contradictions in structural characterization?

X-ray diffraction provides unambiguous bond lengths and angles. For example, dihedral angles between the bromophenyl and acetamide groups (e.g., 66.4° in analogous structures) clarify conformational flexibility. Hydrogen-bonding patterns (N-H⋯O) explain packing stability and solubility .

Q. What strategies mitigate side reactions during functionalization of the bromobenzyl group?

Q. How does the compound serve as an intermediate in drug development?

Its scaffold is modified to introduce pharmacophores targeting specific proteins. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.